molecular formula C6H5N3 B1321088 2-Methylpyrimidine-5-carbonitrile CAS No. 5506-97-8

2-Methylpyrimidine-5-carbonitrile

Cat. No. B1321088
CAS RN: 5506-97-8
M. Wt: 119.12 g/mol
InChI Key: JQXXDALJZOCGKU-UHFFFAOYSA-N
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Description

2-Methylpyrimidine-5-carbonitrile is a heterocyclic compound with a molecular weight of 119.13 . It is a solid at room temperature . It has been used in the synthesis of various derivatives for research purposes .


Synthesis Analysis

A novel series of pyrimidine-5-carbonitrile derivatives was designed and synthesized for their cytotoxic activity as novel anti-cancer with dual EGFR WT /COX-2 inhibitors . In another study, cyanopyrimidine hybrids were synthesized bearing either benzo [d]imidazole, benzo [d]oxazole, benzo [d]thiazole, and benzo [b]thiophene derivatives via methylene amino linker or various sulphonamide phenyl moieties at the C-2 position .


Molecular Structure Analysis

The molecular structure of 2-Methylpyrimidine-5-carbonitrile is represented by the formula C6H5N3 .


Chemical Reactions Analysis

2-Methylpyrimidine-5-carbonitrile has been used in the synthesis of various derivatives, which have been evaluated for their cytotoxic activity as novel anti-cancer with dual EGFR WT /COX-2 inhibitors .


Physical And Chemical Properties Analysis

2-Methylpyrimidine-5-carbonitrile is a solid at room temperature . It has a molecular weight of 119.13 .

Scientific Research Applications

COX-2 Inhibition and Anticancer Activity

2-Methylpyrimidine-5-carbonitrile: derivatives have been studied for their potential as COX-2 inhibitors . These compounds have demonstrated potent activity at minimal concentrations, with IC50 values in the submicromolar range, indicating their effectiveness. Furthermore, certain derivatives have shown comparable or superior anticancer activity against various cell lines, including MCF-7 (breast cancer), A549 (lung cancer), A498 (kidney cancer), and HepG2 (liver cancer), with low cytotoxicity on normal cell lines .

EGFR Tyrosine Kinase Inhibition

Another significant application is the design of 2-Methylpyrimidine-5-carbonitrile derivatives as ATP mimicking tyrosine kinase inhibitors targeting the epidermal growth factor receptor (EGFR). These compounds have been synthesized and evaluated for their in vitro cytotoxic activities against a panel of human tumor cell lines, showing moderate antiproliferative activity. Some compounds were more active than the EGFR inhibitor erlotinib, particularly against colorectal carcinoma (HCT-116), hepatocellular carcinoma (HepG-2), breast cancer (MCF-7), and non-small cell lung cancer cells (A549) .

Structural Analysis for Bioactivity Prediction

The molecular structures of 2-Methylpyrimidine-5-carbonitrile derivatives have been characterized by spectroscopic techniques and single crystal X-ray diffraction. This structural analysis is crucial for understanding the bioactive conformation and predicting the potential biological activities of these compounds .

Molecular Docking Studies

Molecular docking studies are conducted to understand the interaction of 2-Methylpyrimidine-5-carbonitrile derivatives with biological targets. These studies help in predicting the binding mode and affinity of these compounds towards specific proteins, which is essential for drug design and development .

In Silico ADMET Profile Studies

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile studies are performed to evaluate the drug-likeness properties of 2-Methylpyrimidine-5-carbonitrile derivatives. These studies provide insights into the compounds’ pharmacokinetics, potential drug-drug interactions, oral bioavailability, and overall safety profile .

Cell Cycle Progression and Apoptosis Induction

Research has also focused on the effects of 2-Methylpyrimidine-5-carbonitrile derivatives on cell cycle progression and apoptosis induction. These studies are vital for understanding the mechanisms by which these compounds exert their anticancer effects, such as arresting cell growth at specific phases and increasing apoptotic rates in cancer cells .

Kinase Inhibitory Activities

The kinase inhibitory activities of 2-Methylpyrimidine-5-carbonitrile derivatives are investigated to determine their effectiveness against various kinases, including mutant forms. This is particularly important for targeted cancer therapies, where specific kinases are overactive or mutated .

Caspase-3 Upregulation

Some 2-Methylpyrimidine-5-carbonitrile derivatives have been found to upregulate the level of caspase-3, a key enzyme involved in the execution phase of cell apoptosis. This upregulation indicates the potential of these compounds to induce programmed cell death in cancer cells, which is a desirable effect in anticancer drug development .

Safety And Hazards

The safety information for 2-Methylpyrimidine-5-carbonitrile indicates that it may cause respiratory irritation, serious eye damage, skin irritation, and may be harmful if swallowed . It is also classified as a flammable liquid and vapour .

properties

IUPAC Name

2-methylpyrimidine-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3/c1-5-8-3-6(2-7)4-9-5/h3-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQXXDALJZOCGKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=N1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00609810
Record name 2-Methylpyrimidine-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00609810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

119.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methylpyrimidine-5-carbonitrile

CAS RN

5506-97-8
Record name 2-Methylpyrimidine-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00609810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
31
Citations
L Zhao, XD Ma, FE Chen - Organic Process Research & …, 2012 - ACS Publications
… 2-cyanoacetamide was reacted with Vilsmeier reagent to afford enamine 18, followed by the condensation with acetamidine to produce the 4-amino-2-methylpyrimidine-5-carbonitrile (6)…
Number of citations: 21 pubs.acs.org
SR Patil, SS Undre, SM Salunkhe… - Journal of Current …, 2019 - search.proquest.com
The interaction between 4-(3, 4-dimethoxyphenyl)-6-hydroxy-2-methylpyrimidine-5-carbonitrile (DMPHMPC) and tryptophan (Trp) has been explored by fluorescence and Uv-visible …
Number of citations: 0 search.proquest.com
E Maalej, D Abdelmalek, D Msalbi, S Aifa… - …, 2023 - Wiley Online Library
… Surprisingly, to the best of our knowledge, the only reported compounds within this family of molecules were 4-amino-2-methylpyrimidine-5-carbonitrile (4) 21 (Figure 1), 4-amino-2,6-…
IA Hashmi, H Feist, M Michalik, H Reinke… - … für Naturforschung B, 2006 - degruyter.com
3-O-Benzyl-6-deoxy-1,2-O-isopropylidene-6-(dimethylaminomethylene)-α-D-xylo-hept-5-ulofuranurononitrile (1) was reacted with amidinium salts, S-methylisothiouronium sulfate, and …
Number of citations: 4 www.degruyter.com
SS Undare, NJ Valekar, AA Patravale… - Research on Chemical …, 2016 - Springer
A simple methodology has been developed for the synthesis of diverse members of multifunctionalized 4-hydroxy-2-methyl-6-(phenyl)pyrimidine-5-carbonitrile derivatives via …
Number of citations: 18 link.springer.com
MR Shukla, S Patra, M Verma… - Journal of Medicinal …, 2020 - ACS Publications
PI3Kδ inhibitors have been approved for B-cell malignancies like CLL, small lymphocytic lymphoma, and so forth. However, currently available PI3Kδ inhibitors are nonoptimal, showing …
Number of citations: 7 pubs.acs.org
Y Zhou, S Zhang, H He, W Jiang, L Hou, D Xie… - Bioorganic & Medicinal …, 2018 - Elsevier
… 3 could be prepared by a catalytic hydrogenation reaction of raney nickel with 4-amino-2-methylpyrimidine-5-carbonitrile 2, 24 which was prepared by the reaction of acetamidine …
Number of citations: 20 www.sciencedirect.com
M Jiang, M Liu, W Li, Y Xia, F Chen - Engineering, 2023 - Elsevier
… A continuous-flow cyclization process was then investigated to convert compound 3 into the desired 4-amino-2-methylpyrimidine-5-carbonitrile (4) in a flow Autichem reactor (10 mL …
Number of citations: 2 www.sciencedirect.com
H He, H Xia, Q Xia, Y Ren, H He - Bioorganic & Medicinal Chemistry, 2017 - Elsevier
… After this, the reaction mixture was filtered and washed with 10 mL ethanol and dried to give the desired compound 4-amino-2-methylpyrimidine-5-carbonitrile 1a, which was used …
Number of citations: 27 www.sciencedirect.com
M Jiang, M Liu, H Huang, F Chen - Organic Process Research & …, 2021 - ACS Publications
Herein, we demonstrate an expeditiously fully continuous flow synthesis of 5-(aminomethyl)-2-methylpyrimidin-4-amine, a key intermediate for vitamin B 1 . The process is accomplished …
Number of citations: 9 pubs.acs.org

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